molecular formula C17H16N2O4 B2864550 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921838-43-9

2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2864550
CAS No.: 921838-43-9
M. Wt: 312.325
InChI Key: SJEOJCPBGYIERQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” is determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the compound’s molecular structure.


Chemical Reactions Analysis

The compound is involved in various chemical reactions, including total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide exhibit promising anticancer activities. For instance, a study by Gudipati, Anreddy, and Manda (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, demonstrating significant anticancer properties against various cancer cell lines, including HeLa, IMR-32, and MCF-7. The compounds showed dose-dependent inhibition of cell growth, with some exhibiting IC50 values comparable to the standard anticancer agent cisplatin. Additionally, these compounds displayed effective free radical scavenging activities, indicating potential as antioxidants in pathological conditions like cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).

Another study by Alafeefy et al. (2015) developed novel derivatives as CFM-1 analogs, showing remarkable antitumor activity against various cancer cell lines. The derivatives 5b, 5d, and 6b were identified as the best candidates, with IC50 values and percentage inhibition rates that were highly significant, indicating their potential as antitumor agents (Alafeefy et al., 2015).

Antiepileptic Activity

Research into the antiepileptic potential of these compounds has also yielded positive results. A study by Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which were evaluated for their antiepileptic activity. Some compounds significantly increased seizure latency time in male mice, suggesting their potential as antiepileptic agents. Molecular docking studies further supported these findings, highlighting interactions with the GABA_A receptor, which is crucial in epilepsy treatment (Asadollahi et al., 2019).

Anti-Inflammatory Agents

Nikalje et al. (2015) synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, showing promising anti-inflammatory activity in both in vitro and in vivo models. These compounds also demonstrated good binding affinity towards human serum albumin (HSA), indicating their potential as anti-inflammatory agents with minimal toxicity (Nikalje et al., 2015).

Properties

IUPAC Name

2,3-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-14-5-3-4-12(16(14)23-2)17(21)18-11-6-7-13-10(8-11)9-15(20)19-13/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEOJCPBGYIERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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